
N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine is a fluorescent compound widely used in biochemical research. It is derived from the reaction of 5-dimethylaminonaphthalene-1-sulfonyl chloride with cysteine. This compound is known for its strong fluorescence properties, making it a valuable tool in various scientific applications, including protein labeling and fluorescence microscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine involves the reaction of 5-dimethylaminonaphthalene-1-sulfonyl chloride with cysteine. The reaction typically occurs in an aqueous or organic solvent under mild conditions. The reaction is as follows:
5-dimethylaminonaphthalene-1-sulfonyl chloride+cysteine→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions, affecting the sulfonyl group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in protein labeling and tracking, allowing researchers to study protein dynamics and interactions.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.
Mecanismo De Acción
The fluorescence of N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine is due to the presence of the dimethylaminonaphthalene moiety. When exposed to light, the compound absorbs energy and emits fluorescence. The cysteine moiety allows the compound to specifically bind to proteins and other biomolecules, making it a valuable tool for studying molecular interactions.
Comparación Con Compuestos Similares
5-dimethylaminonaphthalene-1-sulfonyl chloride: The precursor to N-(5-dimethylaminonaphthalene-1-sulfonyl)-cysteine, used in similar applications.
Dansyl chloride: Another fluorescent compound used for protein labeling and fluorescence studies.
Dansyl amide: A derivative with similar fluorescence properties.
Uniqueness: this compound is unique due to its specific binding to cysteine residues in proteins, providing targeted labeling and tracking capabilities. Its strong fluorescence and stability make it a preferred choice in various research applications.
Propiedades
Número CAS |
52717-48-3 |
|---|---|
Fórmula molecular |
C15H18N2O4S2 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C15H18N2O4S2/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(20,21)16-12(9-22)15(18)19/h3-8,12,16,22H,9H2,1-2H3,(H,18,19)/t12-/m0/s1 |
Clave InChI |
KXNJZQMDSRVUDK-LBPRGKRZSA-N |
SMILES isomérico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CS)C(=O)O |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



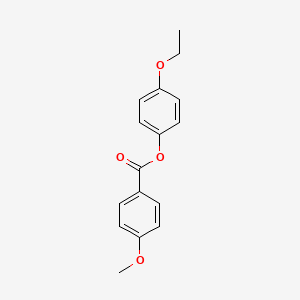
![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)
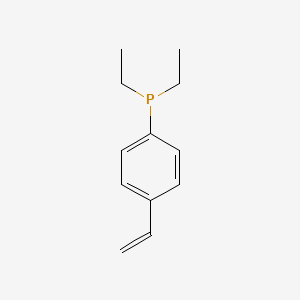

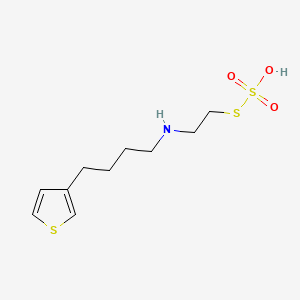
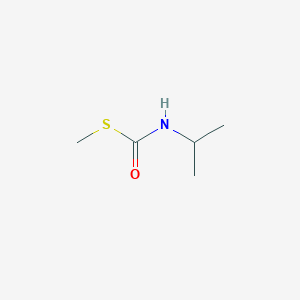
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
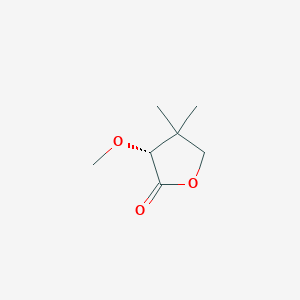
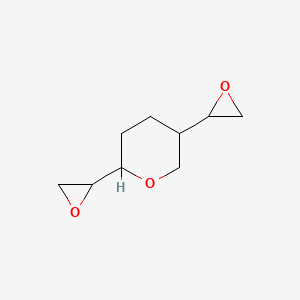
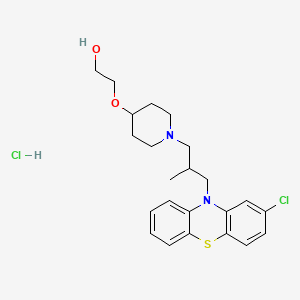
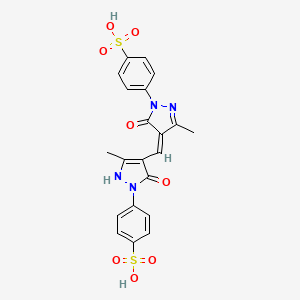

![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
